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molecular formula C12H9FO B1329295 1-Fluoro-4-phenoxybenzene CAS No. 330-84-7

1-Fluoro-4-phenoxybenzene

Cat. No. B1329295
M. Wt: 188.2 g/mol
InChI Key: AODSTUBSNYVSSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08524194B2

Procedure details

To a solution of 4-fluorodiphenyl ether 1b (1.00 g, 5.31 mmol) in dry CH2Cl2 (30 mL) under an argon atmosphere at 0° C., was added chlorosulphonic acid (0.35 mL, 5.31 mmol). The reaction mixture was stirred for 2 h at 0° C. The solvent was evaporated at room temperature and the residue dried overnight under vacuum to give the corresponding 4-(4-fluorophenoxy)benzenesulphonic acid (2b) as a pale-pink hygroscopic solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][C:4]([O:7][C:8]2[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=2)=[CH:3][CH:2]=1.Cl[S:16]([OH:19])(=[O:18])=[O:17]>C(Cl)Cl>[F:14][C:11]1[CH:10]=[CH:9][C:8]([O:7][C:4]2[CH:3]=[CH:2][C:1]([S:16]([OH:19])(=[O:18])=[O:17])=[CH:6][CH:5]=2)=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1=CC=C(C=C1)OC2=CC=C(C=C2)F
Name
Quantity
0.35 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 h at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated at room temperature
CUSTOM
Type
CUSTOM
Details
the residue dried overnight under vacuum
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC=C(OC2=CC=C(C=C2)S(=O)(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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